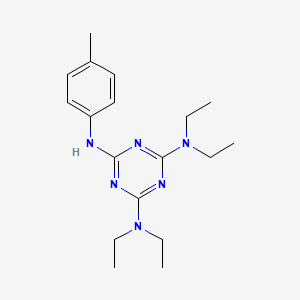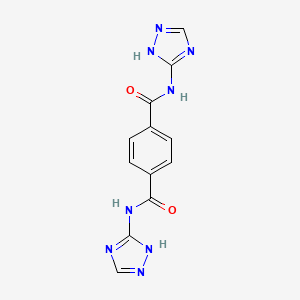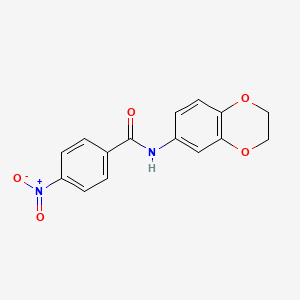![molecular formula C21H17N3O B5685987 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5685987.png)
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
“N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound that belongs to the class of imidazopyridines . It has a linear formula of C22H19N3O2 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide”, can be achieved by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of “N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is characterized by a linear formula of C22H19N3O2 . The molecular weight of this compound is 357.416 .Chemical Reactions Analysis
The chemical reactions involving “N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” are typically condensation reactions of an α-bromocarbonyl compound with 2-aminopyridine derivatives . These reactions can be performed under microwave irradiation in a solvent- and catalyst-free environment .Scientific Research Applications
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have been studied for their antimicrobial properties . They have shown significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, as well as pathogenic fungal strains like Fusarium oxysporum . These compounds can be synthesized and tested for their efficacy in inhibiting the growth of these microorganisms, which is crucial in the development of new antibiotics.
Antioxidant Properties
The antioxidant activity of these compounds is evaluated using methods like the DPPH free radical scavenging method . Their ability to act as antioxidants suggests potential applications in preventing oxidative stress-related diseases, which include a wide range of chronic conditions from atherosclerosis to Alzheimer’s disease.
ADME-T Profiling
In silico ADME-Tox predictions are carried out to determine the bioavailability of these compounds . This involves assessing their absorption, distribution, metabolism, excretion, and toxicity profiles, which is essential for drug development processes.
Molecular Docking Studies
Molecular docking studies are used to confirm the antimicrobial and antibacterial experimental findings . These studies help in understanding the interaction between the compound and target proteins, providing insights into the mechanism of action and aiding in the design of more effective drugs.
Central Nervous System Disorders
Imidazopyridines are a class of non-benzodiazepines acting on various central nervous system disorders . They can be explored for their therapeutic potential in treating conditions such as insomnia and brain function disorders.
Cancer Treatment
Some studies suggest the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer . Their role in inhibiting cancer cell growth can be a significant area of research, contributing to the development of novel anticancer drugs.
Cardiovascular Diseases
The potential application of these compounds in treating cardiovascular diseases is another area of interest . Research can focus on their effects on heart health and their possible benefits in managing conditions like hypertension and heart failure.
Alzheimer’s Disease
Given the implications of oxidative stress in Alzheimer’s disease, the antioxidant properties of these compounds could be harnessed to explore treatments for this neurodegenerative condition .
properties
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-12-13-24-18(14-15)22-19(16-8-4-2-5-9-16)20(24)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEJADDGLWMDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322075 | |
| Record name | N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
CAS RN |
300806-68-2 | |
| Record name | N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5685912.png)
![1-({1-cyclohexyl-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-tetrazole](/img/structure/B5685916.png)
![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685932.png)




![1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685965.png)


![6-{[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5685999.png)
![(4S)-3-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5686007.png)